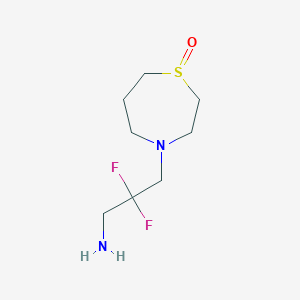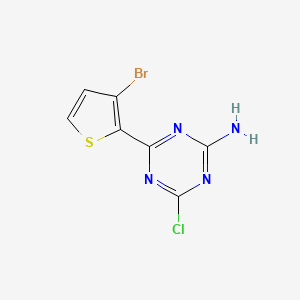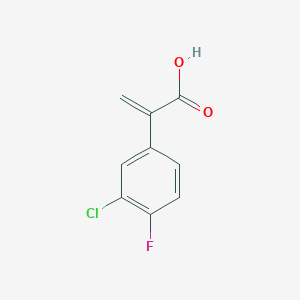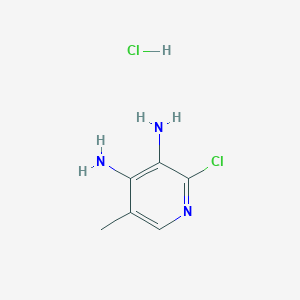
2-amino-N-methyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group, a nitro group, and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-amino-N-methyl-5-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the following steps:
Reactants: Benzoic acid derivatives and amines.
Catalyst: Diatomite earth@IL/ZrCl4.
Conditions: Ultrasonic irradiation.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The process may include:
Reactants: Carboxylic acids and amines.
Conditions: High temperature (above 180°C).
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
Reduction: Formation of 2-amino-N-methyl-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the reactants used.
Applications De Recherche Scientifique
2-amino-N-methyl-5-nitrobenzamide has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-amino-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance . The compound’s effects are mediated through its binding to target proteins, disrupting their normal function and leading to the desired biological outcome.
Comparaison Avec Des Composés Similaires
2-amino-N-methyl-5-nitrobenzamide can be compared with other similar compounds, such as:
2-amino-5-nitrobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-methyl-N-(2-((2-methyl-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide: A more complex derivative with additional functional groups, potentially leading to different applications and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for the synthesis of other compounds and the study of its biological activities.
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
2-amino-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,9H2,1H3,(H,10,12) |
Clé InChI |
YXSONAQPOSKOKV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)


![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)


![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
